molecular formula C16H12N2O B14262558 Cryptolepinone CAS No. 160113-29-1

Cryptolepinone

Cat. No.: B14262558
CAS No.: 160113-29-1
M. Wt: 248.28 g/mol
InChI Key: RSDQEJTWGFZASQ-UHFFFAOYSA-N
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Description

Cryptolepinone is an indoloquinoline alkaloid isolated from the roots of the West African plant Cryptolepis sanguinolenta. This compound is known for its diverse pharmacological properties, including antimalarial, anticancer, and antimicrobial activities . This compound has garnered significant interest in the scientific community due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cryptolepinone can be synthesized through various synthetic routes. One common method involves the annulation of an indole or quinoline ring system. This process typically includes palladium-catalyzed coupling reactions, aza-Wittig reactions, and transition-metal mediated reductive cyclization . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium acetate.

Industrial Production Methods

Industrial production of this compound is not well-documented, but it is likely to involve large-scale synthesis using the aforementioned methods. The scalability of these synthetic routes makes them suitable for industrial applications, although further optimization may be required to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cryptolepinone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced biological activities. For example, halogenated derivatives have shown increased antimicrobial properties .

Scientific Research Applications

Cryptolepinone has a wide range of scientific research applications:

Mechanism of Action

Cryptolepinone exerts its effects primarily through the inhibition of DNA synthesis and topoisomerase II activity . This inhibition leads to the disruption of cellular processes, making it effective against rapidly dividing cells, such as cancer cells and protozoal infections. The compound intercalates into DNA at cytosine-cytosine sites, further contributing to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific molecular structure, which allows it to intercalate into DNA and inhibit topoisomerase II effectively. This makes it a promising candidate for further drug development and research .

Properties

CAS No.

160113-29-1

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

5-methyl-10H-indolo[3,2-b]quinolin-11-one

InChI

InChI=1S/C16H12N2O/c1-18-13-9-5-3-7-11(13)16(19)14-15(18)10-6-2-4-8-12(10)17-14/h2-9,17H,1H3

InChI Key

RSDQEJTWGFZASQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1C4=CC=CC=C4N3

Origin of Product

United States

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